molecular formula C21H23N5O6 B3961182 4-[6-Amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate

4-[6-Amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate

Cat. No.: B3961182
M. Wt: 441.4 g/mol
InChI Key: LKNHUXRSFIAVNH-UHFFFAOYSA-N
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Description

4-[6-Amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of pyranopyrazoles. Pyranopyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Properties

IUPAC Name

[4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-28-11-14-18-17(13(10-22)19(23)32-20(18)25-24-14)12-3-4-15(16(9-12)29-2)31-21(27)26-5-7-30-8-6-26/h3-4,9,17H,5-8,11,23H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNHUXRSFIAVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[6-Amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of aldehydes, malononitrile, hydrazine, and dimethyl but-2-ynedioate in aqueous media. This method is catalyst-free and performed in a one-pot formation . Industrial production methods may involve similar multi-step processes but optimized for large-scale synthesis with considerations for cost, yield, and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing cyano groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-[6-Amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .

Comparison with Similar Compounds

Similar compounds to 4-[6-Amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate include other pyranopyrazoles and aminopyrazoles. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-Amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate
Reactant of Route 2
4-[6-Amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate

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